Piproctanyl

Description

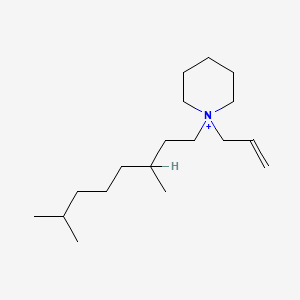

Structure

3D Structure

Properties

CAS No. |

69309-47-3 |

|---|---|

Molecular Formula |

C18H36N+ |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

1-(3,7-dimethyloctyl)-1-prop-2-enylpiperidin-1-ium |

InChI |

InChI=1S/C18H36N/c1-5-13-19(14-7-6-8-15-19)16-12-18(4)11-9-10-17(2)3/h5,17-18H,1,6-16H2,2-4H3/q+1 |

InChI Key |

NTHCPJMKRGXODE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C |

Canonical SMILES |

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C |

Origin of Product |

United States |

Stereochemical Aspects and Isomeric Research of Piproctanyl

Investigation of Piproctanyl's Chiral Properties and Isomerism

This compound is chemically known as 1-allyl-1-(3,7-dimethyloctyl)piperidinium bromide. The source of its chirality lies in the 3,7-dimethyloctyl side chain, specifically at the carbon atom at the 3-position. This carbon atom is a stereocenter because it is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and the remainder of the dimethyloctyl chain.

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-Piproctanyl and (S)-Piproctanyl based on the Cahn-Ingold-Prelog priority rules. In commercial formulations, this compound is typically supplied as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The IUPAC name, rac-1-[(3R)-3,7-dimethyloctyl]-1-(prop-2-en-1-yl)piperidin-1-ium bromide, explicitly indicates this racemic nature.

Table 1: Chiral Properties of this compound

| Property | Description |

|---|---|

| Chiral Center | Carbon-3 of the 3,7-dimethyloctyl chain |

| Number of Stereoisomers | 2 (a pair of enantiomers) |

| Configuration of Enantiomers | (R)-Piproctanyl and (S)-Piproctanyl |

| Commercial Form | Racemic mixture ((R)- and (S)-enantiomers in a 1:1 ratio) |

Methodologies for Stereoisomeric Separation and Characterization in Academic Studies

Chiral Chromatography: This is a powerful technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The CSP is designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. For a compound like this compound, a variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers could be explored.

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the original enantiomers by removing the resolving agent. For a cationic compound like this compound, a chiral anionic resolving agent would be employed.

Characterization of the separated stereoisomers would typically involve techniques such as polarimetry to measure the optical rotation of each enantiomer, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) with chiral shift reagents to confirm their enantiomeric purity.

Table 2: Potential Methodologies for this compound Stereoisomer Separation

| Methodology | Principle | Key Considerations for this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of an appropriate chiral column and mobile phase. |

| Chiral GC | Separation of volatile derivatives of the enantiomers on a chiral stationary phase. | Derivatization of this compound may be necessary. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. | Identification of a suitable and efficient chiral resolving agent. |

Differential Biological Activity of this compound Stereoisomers: Research Perspectives

The biological activity of chiral molecules is often stereoselective, as they interact with chiral biological targets such as enzymes and receptors. It is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different levels of activity as a plant growth regulator. One enantiomer may be significantly more active than the other, or they may even have different or opposing effects on plant physiology.

The differential activity arises from the three-dimensional arrangement of the atoms in each enantiomer, which dictates how they fit into the binding site of their biological target. A more precise fit for one enantiomer can lead to a stronger interaction and a more pronounced biological response.

Research into the differential biological activity of this compound stereoisomers would be a valuable area of investigation. Such studies would involve separating the enantiomers and then conducting comparative bioassays to evaluate their effects on various aspects of plant growth and development, such as stem elongation, root formation, and flowering. Understanding the stereoselectivity of this compound's activity could lead to the development of more efficient and targeted plant growth regulators, potentially allowing for lower application rates and reduced environmental impact. However, at present, specific research on the distinct biological activities of this compound's individual stereoisomers is not documented in publicly accessible scientific literature, highlighting a significant gap in the current understanding of this compound.

Table 3: Research Perspectives on Differential Biological Activity

| Research Area | Objective | Potential Impact |

|---|---|---|

| Comparative Bioassays | To determine the plant growth regulatory activity of individual (R)- and (S)-Piproctanyl enantiomers. | Identification of the more active enantiomer (eutomer). |

| Mechanism of Action Studies | To investigate how each enantiomer interacts with its biological target(s) at the molecular level. | Elucidation of the structural basis for stereoselective activity. |

| Development of Enantiopure Formulations | To formulate plant growth regulators containing only the more active enantiomer. | Increased efficacy, reduced application rates, and potentially lower environmental load. |

Chemical Synthesis Pathways and Derivative Research of Piproctanyl

Advanced Synthetic Routes and Methodological Innovations for Piproctanyl Production

This compound is a synthetic compound. herts.ac.ukepo.org While the general principles of organic synthesis involve designing reaction pathways from starting materials to target molecules, often through multi-step processes and functional group interconversions oapi.intresearchgate.netmdpi.com, specific detailed advanced synthetic routes or methodological innovations for the production of this compound itself are not extensively documented in publicly accessible scientific literature or patents. Patents often list this compound as a known pesticidal active ingredient within broader compositions, rather than detailing its specific manufacturing synthesis. epo.orggoogle.comoapi.intgoogle.comgoogle.comgoogleapis.comepo.org

Exploration of this compound Analogues and Structural Modifications for Enhanced Activity

Structure-Activity Relationship Studies in this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. This involves systematically modifying the compound's structure and observing the resulting changes in activity to identify key structural features responsible for its efficacy. While SAR studies are fundamental in the development of many biologically active compounds, including other plant growth retardants kit.edu, detailed quantitative or qualitative SAR data specifically for this compound derivatives are not widely published. This compound has been mentioned in broader contexts alongside other plant growth retardants like daminozide (B1669788), chlormequat (B1206847) chloride, and paclobutrazol (B33190) in studies evaluating their general effects on plant development researchgate.netresearchgate.netnih.gov, but these studies typically focus on comparative efficacy rather than specific structural determinants of this compound's activity. The compound is known to be chiral, existing as an isomeric mixture, which implies potential differences in the activity of its stereoisomers, a common subject of SAR investigations for chiral pesticides. researchgate.net However, specific findings on the SAR of this compound's enantiomers or other derivatives are not detailed in the available information.

Table 1: Key Chemical Properties of this compound and this compound Bromide

| Property | This compound (Cation) epo.orguni.lu | This compound Bromide herts.ac.uknih.govepa.gov |

| Molecular Formula | C₁₈H₃₆N | C₁₈H₃₆BrN |

| Molecular Mass | 266.49 g/mol epo.org | 346.39 g/mol herts.ac.uknih.govepa.gov |

| Physical State | Not specified epo.org | Pale yellow waxy solid herts.ac.uk |

| Chirality | Chiral molecule, technical material is an isomeric mixture epo.org | Chiral molecule, technical material is an isomeric mixture herts.ac.uknih.gov |

| Substance Group | Quaternary ammonium (B1175870) compound epo.org | Quaternary ammonium compound herts.ac.uknih.gov |

| Origin | Synthetic epo.org | Synthetic herts.ac.uk |

Molecular and Cellular Mechanisms of Piproctanyl Action

Elucidation of Piproctanyl's Target Biomolecules and Receptor Interactions

This compound bromide is classified as an onium compound, a group of plant growth retardants known to inhibit gibberellin (GA) biosynthesis. The primary target biomolecules of this compound are the enzymes involved in the initial steps of the GA metabolic pathway. Specifically, this compound blocks the activity of two key cyclases: copalyl-diphosphate synthase and ent-kaurene (B36324) synthase. These enzymes are critical for the conversion of geranylgeranyl diphosphate (B83284) into ent-kaurene, a precursor for all gibberellins (B7789140). By inhibiting these enzymes, this compound effectively curtails the production of GAs, leading to its growth-retardant effects.

Detailed information regarding the specific receptor interactions of this compound is not extensively documented in the available scientific literature.

This compound's Influence on Gibberellin Biosynthesis Pathways and Signaling

This compound's primary influence is on the gibberellin biosynthesis pathway. As an onium-type compound, it specifically inhibits the early stages of GA metabolism. The inhibition of copalyl-diphosphate synthase and ent-kaurene synthase by this compound disrupts the synthesis of the diterpene hydrocarbon ent-kaurene, a fundamental building block for gibberellins. This blockage leads to a significant reduction in the endogenous pool of bioactive gibberellins.

The direct influence of this compound on the gibberellin signaling cascade downstream of biosynthesis, such as its interaction with GID1 receptors or DELLA proteins, has not been specifically elucidated. However, by reducing the levels of bioactive GAs, this compound indirectly leads to the accumulation and stabilization of DELLA proteins. DELLA proteins are negative regulators of GA signaling, and their accumulation represses plant growth and elongation, which is consistent with the phenotypic effects observed after this compound application.

Table 1: this compound's Known Effects on Gibberellin Biosynthesis

| Target Enzyme | Metabolic Step Inhibited | Consequence |

|---|---|---|

| Copalyl-diphosphate synthase | Conversion of geranylgeranyl diphosphate to copalyl-diphosphate | Blockage of the first committed step in gibberellin biosynthesis |

Modulation of Endogenous Plant Hormone Homeostasis by this compound

However, specific research detailing the direct modulation of endogenous auxin and cytokinin homeostasis by this compound is limited. It is known that gibberellins and auxins can have synergistic effects on stem elongation, and therefore, a reduction in GAs could potentially alter auxin sensitivity or transport. Similarly, the balance between cytokinins and gibberellins is crucial for processes like shoot and root development. A decrease in gibberellins might shift this balance, but the precise effects of this compound on the biosynthesis, metabolism, and signaling of auxins and cytokinins have not been thoroughly investigated.

Cellular and Subcellular Effects of this compound on Elongation and Division

The growth-retardant effects of this compound manifest at the cellular level primarily through a reduction in cell elongation. This is a direct consequence of the depletion of bioactive gibberellins, which are essential for promoting cell expansion in shoots. The inhibition of cell elongation leads to the characteristic stunted or compact phenotype of treated plants.

Specific subcellular effects of this compound, such as direct impacts on the cytoskeleton, cell wall composition, or the mechanics of cell expansion, have not been well-documented. The observed cellular changes are largely considered to be secondary effects resulting from the inhibition of gibberellin biosynthesis.

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Effect of this compound | Primary Mechanism |

|---|---|---|

| Cell Elongation | Reduction | Inhibition of gibberellin biosynthesis |

Interactions with Other Plant Physiological Processes and Metabolic Pathways

The inhibition of gibberellin biosynthesis by this compound can have cascading effects on other physiological processes and metabolic pathways in plants. Enzymes similar to those involved in gibberellin biosynthesis are also important in the formation of other plant compounds, such as sterols and flavonoids. While some growth retardants are known to have side effects on these pathways, specific interactions of this compound with sterol and flavonoid biosynthesis have not been extensively studied.

Changes in the levels of other plant constituents following treatment with growth retardants can often be explained by their side activities on related enzymes. However, without specific research on this compound, any such interactions remain speculative.

Advanced Analytical Methodologies for Piproctanyl Quantification and Detection

Chromatographic Techniques for Piproctanyl Analysis in Biological and Environmental Matrices

Chromatographic methods, particularly those coupled with mass spectrometry, are paramount for the separation, identification, and quantification of this compound in complex biological and environmental samples. These techniques offer the necessary selectivity and sensitivity to detect the compound amidst potential interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique well-suited for the analysis of polar and thermolabile compounds like this compound creative-proteomics.comcreative-proteomics.comnih.govgoogleapis.com. While specific detailed methods for this compound are not widely published, LC-MS/MS is generally the technique of choice for detecting compounds with thermolability and polarity, often requiring less extensive sample preparation compared to GC-MS nih.gov.

Typical LC-MS/MS Considerations:

Column: Reversed-phase C18 columns are commonly used for separating a wide range of compounds, including those with some polarity, often with modifications to the mobile phase to manage ionizable analytes nih.govchromatographyonline.comasianjpr.comjapsonline.com. Chiral HPLC methods might be relevant given that this compound is a chiral molecule and the technical material is an isomeric mixture semanticscholar.orgcore.ac.ukgoogleapis.com.

Mobile Phase: Mixtures of water (often buffered with ammonium (B1175870) bicarbonate or formic acid to control pH and aid ionization) and organic solvents like methanol (B129727) or acetonitrile (B52724) are typical nih.govchromatographyonline.comasianjpr.com. Adjusting the pH of the mobile phase is crucial for ionizable compounds to control retention and peak shape asianjpr.com.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is frequently employed for quaternary ammonium compounds due to their pre-charged nature, facilitating efficient ionization nih.gov.

Detection: Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides high specificity and sensitivity by focusing on specific parent-to-fragment ion transitions, minimizing background noise and improving quantification accuracy creative-proteomics.comnih.govunc.edu.

Sample Preparation: For biological (e.g., plasma, tissue) and environmental (e.g., water, soil) matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are critical to remove interfering matrix components and concentrate the analyte, thereby reducing matrix effects nih.govclu-in.orggoogle.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been mentioned in the context of analyzing plant growth retardants, including this compound semanticscholar.orgmdpi.com. However, this compound's quaternary ammonium structure suggests it may require derivatization to increase its volatility and thermal stability for GC analysis.

Typical GC-MS Considerations:

Derivatization: For compounds that are not sufficiently volatile or thermally stable, chemical derivatization (e.g., silylation, acylation) is often necessary before GC injection.

Column: Capillary columns with appropriate stationary phases are used for separation.

Detection: Mass spectrometry provides highly specific detection and structural information based on fragmentation patterns.

Due to the limited specific data for this compound, a hypothetical data table illustrating typical parameters for a related quaternary ammonium compound by LC-MS/MS could be considered, but it would not be this compound-specific. Therefore, no such table is included to strictly adhere to the prompt's focus on this compound.

Spectroscopic and Spectrometric Approaches in this compound Detection Research

Spectroscopic and spectrometric techniques offer complementary information for the identification and characterization of this compound, beyond just quantification.

Mass Spectrometry (MS): As discussed under chromatographic techniques, mass spectrometry (e.g., ESI-MS, MALDI-MS) is invaluable for determining the molecular weight and structural information of this compound and its potential metabolites or degradation products through fragmentation patterns creative-proteomics.comcreative-proteomics.comnih.govglobalresearchonline.netnih.gov. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in elemental composition determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a technique used for the identification and quantification of compounds that absorb light in the ultraviolet and visible regions of the spectrum azooptics.comtechnologynetworks.comunchainedlabs.comupi.edumsu.edu. The resulting spectrum provides insights into molecular structure, concentration, and functional groups azooptics.com. While no specific UV-Vis spectrum for this compound was found in the search results, if this compound possesses chromophores (e.g., conjugated systems), it would exhibit characteristic absorption maxima (λmax) that could be used for its detection and quantification, following Beer's Law azooptics.comunchainedlabs.comupi.edu.

Infrared (IR) Spectroscopy: IR spectroscopy provides a unique "fingerprint" of molecules by measuring the vibrational and rotational motions of their bonds wur.nlgmpua.commi-6.co.jpspectroscopyonline.com. It is useful for identifying chemical bonds, functional groups, and structures wur.nleuropa.eu. Fourier Transform Mid-Infrared (FT-IR) spectroscopy has been mentioned in relation to this compound semanticscholar.org. While specific this compound IR spectral data were not detailed, IR spectroscopy could be used to confirm the presence of characteristic functional groups within the this compound molecule (e.g., C-H stretches, C=C stretches, N-C bonds typical of quaternary ammonium compounds). It is a non-destructive technique, suitable for various sample states gmpua.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not specifically found in the context of this compound in the search results, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR) is a powerful tool for elucidating the complete molecular structure of organic compounds scribd.comaist.go.jp. It provides detailed information on the connectivity and environment of atoms within the molecule, which would be crucial for confirming the identity and purity of this compound standards or for characterizing its degradation products.

Development of Novel Sensor-Based Technologies for this compound Monitoring

The development of novel sensor-based technologies offers the potential for rapid, on-site, and real-time monitoring of this compound, especially in environmental contexts. While no this compound-specific sensors were found, the general advancements in biosensors for pesticide detection provide a framework for future research.

Biosensors: Biosensors are analytical devices that combine a biological recognition element (e.g., enzymes, antibodies, aptamers, DNA) with a transducer to generate a measurable signal proportional to the analyte concentration nih.govresearchgate.net. They are increasingly used for environmental monitoring and food safety, including the identification of pesticide residues unc.eduresearchgate.netgoogleapis.comdntb.gov.ua. The high sensitivity and selectivity of biosensors make them attractive for detecting trace levels of contaminants.

Potential Applications for this compound: Given this compound's role as a plant growth regulator/herbicide, biosensors could potentially be developed to detect its presence in water, soil, or plant samples. This could involve:

Enzyme-based biosensors: If this compound interacts with or inhibits specific enzymes, an enzymatic biosensor could be designed where a change in enzyme activity correlates with this compound concentration.

Immunosensors: Developing antibodies specific to this compound could lead to highly selective immunoassay-based sensors for its detection.

Aptamer-based biosensors: Aptamers, which are synthetic nucleic acid sequences, can bind to specific targets with high affinity and could be engineered to recognize this compound unc.edudntb.gov.ua.

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) due to a chemical reaction involving the analyte nih.govrsc.org. They are known for their sensitivity, low cost, and portability googleapis.com. For this compound, an electrochemical sensor could be developed by modifying an electrode surface with materials that selectively interact with this compound, leading to a measurable electrochemical signal. For instance, molecularly imprinted polymers (MIPs) on electrode surfaces could create selective recognition sites for this compound nih.gov.

Method Validation and Inter-laboratory Comparisons in this compound Analytical Research

Analytical method validation is a critical process to ensure that a developed method is suitable for its intended purpose, providing accurate, reliable, and consistent results globalresearchonline.netgmpua.comeuropa.euresearchgate.netdtic.mileaslab.com. For this compound analysis, a rigorous validation process would be essential, particularly for regulatory or routine monitoring applications.

Key Validation Parameters: According to guidelines such as those from ICH, USP, and FDA, the following parameters would be evaluated for a this compound analytical method unc.eduglobalresearchonline.netgmpua.comresearchgate.netdtic.mileaslab.comthieme-connect.de:

Specificity: The ability of the method to unequivocally assess this compound in the presence of other components like impurities, degradation products, and matrix components globalresearchonline.neteaslab.comthieme-connect.de. This often involves analyzing blank samples, placebos, and forced degradation samples.

Accuracy: The closeness of agreement between the value found by the method and the accepted true value globalresearchonline.neteaslab.comthieme-connect.de. This is typically assessed by analyzing samples of known this compound concentration (e.g., spiked samples).

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample globalresearchonline.neteaslab.comthieme-connect.de. This includes repeatability (intra-day, same analyst/instrument) and intermediate precision (inter-day, different analysts/instruments) researchgate.netthieme-connect.deresearchgate.net.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of this compound within a given range japsonline.comgmpua.comeaslab.comthieme-connect.de. A calibration curve is generated using multiple concentrations.

Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified nih.govmsu.eduwur.nleaslab.comthieme-connect.deepa.gov.

Quantification Limit (LOQ): The lowest concentration of this compound that can be quantified with acceptable precision and accuracy unc.edumsu.edueaslab.comthieme-connect.de.

Robustness: The measure of the method's resistance to small, deliberate changes in method parameters (e.g., flow rate, mobile phase composition, column temperature, pH) globalresearchonline.netdtic.mileaslab.com. A robust method yields consistent results despite minor variations, indicating its reliability for routine use and transfer between laboratories dtic.mil.

Stability: The stability of this compound in the sample matrix under various storage conditions (e.g., temperature, light) and over time, to ensure reliable results during sample handling and analysis nih.govunc.edu.

Inter-laboratory Comparisons (ILC) / Proficiency Testing (PT): These studies involve multiple laboratories analyzing the same or similar samples to compare results and assess the reliability and competence of the participating laboratories and the analytical method itself europa.euresearchgate.netcompalab.orgisobudgets.comansi.org. For this compound analysis, participation in ILC/PT schemes would provide external validation of the method's performance and ensure comparability of results across different testing facilities. This is particularly important for regulatory compliance and global consistency in analytical data.

Environmental Fate and Biotransformation Research of Piproctanyl

Photolytic and Hydrolytic Degradation Pathways of Piproctanyl in Aquatic Systems

Photolysis and hydrolysis are key abiotic degradation pathways for organic compounds in aquatic environments. Photolysis involves the breakdown of a compound directly by irradiation from sunlight, particularly UV rays rivm.nlfao.org. Factors influencing photolytic degradation include the chemical structure of the compound (e.g., presence of carbonyl groups or unsaturated bonds), light intensity, and the presence of photosensitizers like dissolved organic matter (DOM) rivm.nleuropa.eu. DOM can either promote indirect photolysis by generating reactive intermediates or inhibit it through competitive light absorption europa.eu.

Hydrolysis, on the other hand, is a chemical reaction where a compound is split by contact with water, typically involving the replacement of a functional group with a hydroxyl (-OH) group fao.orgepa.gov. The rate of hydrolysis is strongly influenced by pH and temperature epa.govutb.cz. For many pesticides, hydrolysis can be rapid under alkaline conditions, slower at neutral pH, and stable under acidic conditions epa.gov.

Table 1: Factors Influencing Photolytic and Hydrolytic Degradation in Aquatic Systems

| Degradation Pathway | Key Influencing Factors | Description of Influence |

| Photolysis | Chemical Structure | Presence of chromophores (e.g., unsaturated bonds, carbonyl groups) determines susceptibility to light absorption rivm.nl. |

| Light Intensity | Higher intensity (e.g., summer sunlight) generally leads to faster degradation scielo.br. | |

| Dissolved Organic Matter (DOM) | Can act as photosensitizers (promoting indirect photolysis) or light screens (inhibiting direct photolysis) europa.eu. | |

| Hydrolysis | pH | Reaction rates are highly dependent on acidity/alkalinity; some compounds degrade rapidly at extreme pH values epa.govutb.cz. |

| Temperature | Higher temperatures generally accelerate hydrolysis rates epa.gov. | |

| Chemical Structure | Presence of hydrolyzable bonds (e.g., esters, amides) mdpi.com. |

Microbial Transformation and Biodegradation Studies of this compound in Soil and Water

Biodegradation, the transformation of a substance by microorganisms, is a major degradation pathway for organic compounds, including pesticides, in both soil and water environments fao.orgmdpi.com. Microorganisms (bacteria, fungi, and actinomycetes) break down compounds into simpler forms, ultimately leading to mineralization into CO₂, H₂O, and other inorganic compounds fao.orgmdpi.com.

The rate and extent of microbial transformation are influenced by numerous environmental factors:

Presence of Oxygen: Aerobic versus anaerobic conditions can significantly alter degradation pathways and rates fao.orgherts.ac.uk.

Nutrient Availability: Microorganisms require essential nutrients (e.g., nitrogen, phosphorus) for their metabolic activities. Nutrient-depleted environments can slow down biodegradation mdpi.comnih.gov.

Microbial Population Size and Adaptation: A larger and more diverse microbial community, especially one adapted to the compound, can lead to faster degradation nih.gov.

Soil and Water Properties: Factors such as soil water content, pH, temperature, and organic matter content directly affect microbial activity mdpi.comresearchgate.nethabitablefuture.org. For instance, optimal water content is crucial for microbial growth and metabolism, with very low or excessively high (waterlogged) levels impeding degradation mdpi.comhabitablefuture.orgresearchgate.net.

Specific studies detailing the microbial transformation and biodegradation rates of this compound in soil or water were not identified in the available search results. However, as an organic compound, this compound would be subject to microbial degradation, with its persistence influenced by the aforementioned environmental factors.

Table 2: Factors Influencing Microbial Transformation and Biodegradation

| Environmental Factor | Description of Influence on Biodegradation |

| Oxygen Presence | Aerobic conditions often support different microbial communities and degradation pathways than anaerobic conditions fao.orgherts.ac.uk. |

| Nutrient Availability | Microorganisms require carbon, nitrogen, and phosphorus; nutrient limitation can slow degradation mdpi.comnih.gov. |

| Microbial Community | Diversity, size, and adaptation of microbial populations directly affect degradation efficiency nih.gov. |

| Soil Water Content | Optimal moisture is essential for microbial activity; too dry or waterlogged conditions can inhibit it mdpi.comhabitablefuture.org. |

| Temperature | Higher temperatures generally accelerate microbial metabolism and degradation rates, within optimal ranges habitablefuture.orgresearchgate.net. |

| pH | Influences microbial activity and enzyme function researchgate.net. |

Adsorption, Desorption, and Leaching Dynamics of this compound in Soil Environments

Adsorption, desorption, and leaching are critical processes governing the mobility and bioavailability of pesticides in soil environments ecetoc.org.

Adsorption: This process binds pesticides to soil particles, primarily to organic matter and clay minerals, reducing their concentration in the soil solution iaea.orgchemsafetypro.comhabitablefuture.org. The extent of adsorption is often described by the adsorption-desorption distribution coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc) ecetoc.orgchemsafetypro.comecetoc.org. High Kd or Koc values indicate strong adsorption and less mobility ecetoc.orgchemsafetypro.com.

Desorption: This is the reverse process, where adsorbed compounds are released back into the soil solution epa.gov. The reversibility of adsorption (hysteresis) influences the long-term availability of the compound for degradation or transport epa.govfao.org.

Leaching: This refers to the downward movement of pesticides through the soil profile with percolating water, potentially reaching groundwater iaea.org. Leaching potential is inversely related to adsorption strength and directly related to water solubility and persistence iaea.org.

Key soil factors influencing these dynamics include:

Organic Matter Content: Soils high in organic matter tend to be more adsorptive iaea.orgchemsafetypro.com.

Clay Content: Clay particles, due to their surface area and charge, also contribute significantly to adsorption nih.goviaea.org.

pH: Soil pH can influence the ionization state of a compound, which in turn affects its adsorption to soil particles nih.govecetoc.org.

Water Content: Wet soils may adsorb less pesticide as water molecules compete for binding sites iaea.org.

For this compound, explicit Kd or Koc values and detailed leaching studies are not widely reported in the available literature herts.ac.ukherts.ac.ukiaea.org. Some sources indicate that a GUS leaching potential index and SCI-GROW groundwater index could not be calculated herts.ac.ukherts.ac.uk. However, as a quaternary ammonium (B1175870) compound, this compound is likely to exhibit some degree of adsorption to soil particles due to its charge, which would influence its mobility and leaching potential.

Table 3: Factors Influencing Adsorption, Desorption, and Leaching in Soil

| Process/Parameter | Key Influencing Factors | Description of Influence |

| Adsorption | Soil Organic Matter | Higher content generally leads to stronger adsorption iaea.orgchemsafetypro.com. |

| Clay Content | Increased clay content enhances adsorption due to surface area and charge nih.goviaea.org. | |

| pH | Influences the ionization state of the compound, affecting its binding to soil particles nih.govecetoc.org. | |

| Water Content | Wet soils may reduce adsorption due to competition for binding sites iaea.org. | |

| Desorption | Hysteresis | The degree to which a compound remains adsorbed even when conditions favor desorption epa.govfao.org. |

| Leaching | Adsorption Strength | Stronger adsorption reduces leaching potential iaea.org. |

| Water Solubility | Higher solubility increases the likelihood of movement with water iaea.org. | |

| Persistence | Compounds that degrade quickly are less likely to leach iaea.org. |

Transport and Distribution Modeling of this compound in Environmental Compartments

Environmental fate models are used to predict how chemicals move and are transformed across different environmental compartments such as air, water (freshwater, groundwater, seawater), soil, sediment, and vegetation researchgate.net. These models help in understanding the spatial and temporal distribution of a chemical substance and how long it might persist researchgate.nettaylorfrancis.com. Parameters like water solubility, Henry's Law Constant, and soil-water partition coefficients (Kd, Koc) are crucial inputs for such models epa.gov.

Given the limited specific environmental fate data for this compound herts.ac.ukherts.ac.ukiaea.org, detailed transport and distribution modeling for this particular compound is not extensively documented in the public domain. However, general models, such as fugacity-based models, are commonly employed to estimate the partitioning of chemicals between various environmental media at equilibrium taylorfrancis.com. The movement of substances can occur through surface runoff following precipitation, transporting compounds from land to water bodies, or vertically into groundwater iaea.org.

Table 4: Key Parameters for Environmental Transport and Distribution Modeling

| Parameter | Description |

| Water Solubility | Determines how readily a compound dissolves in water, influencing its movement in aqueous phases herts.ac.ukiaea.org. |

| Henry's Law Constant (HLC) | Indicates the tendency of a compound to volatilize from water to air epa.gov. |

| Soil-Water Partition Coefficient (Koc) | Measures the affinity of a compound for organic carbon in soil/sediment versus water, indicating mobility ecetoc.orgchemsafetypro.comqsardb.org. |

| Degradation Half-lives (DT50) | Represents the time for 50% of the parent compound to disappear, influencing persistence and transport distance fao.org. |

Long-term Environmental Persistence and Metabolite Profiling Research

Environmental persistence refers to how long a chemical remains in the environment before breaking down fao.orgeuropa.eu. It is often quantified by the half-life (DT50), which is the time required for 50% of the parent compound to disappear from a given medium (soil or water) fao.org. Compounds with extremely long degradation times are considered persistent and can disperse widely without significant changes fao.org.

Metabolite profiling involves the measurement of hundreds or thousands of metabolites to understand biological responses to environmental changes or degradation pathways ecetoc.orgnih.gov. For pesticides, as they degrade, they can produce intermediate substances (metabolites) whose biological activity and environmental significance may differ from the parent compound fao.orgpic.int. Understanding these transformation products is essential for a comprehensive environmental risk assessment ecetoc.org.

For this compound, specific long-term persistence data (e.g., DT50 values) in various environmental compartments are not explicitly detailed in the available search results herts.ac.ukherts.ac.ukiaea.org. Similarly, comprehensive metabolite profiling research specifically on this compound's environmental degradation products is not widely documented. While some general pesticide metabolism studies mention the identification of metabolites (e.g., for thiodicarb, which is listed near this compound in one document pic.int), direct information for this compound's metabolites in environmental contexts is limited.

Table 5: Aspects of Environmental Persistence and Metabolite Profiling

| Aspect | Description |

| Environmental Persistence | Measured by half-life (DT50), indicating the time for 50% degradation in soil or water. Influenced by degradation pathways fao.org. |

| Metabolite Profiling | Identification and quantification of transformation products (metabolites) formed during degradation ecetoc.orgnih.gov. |

| Significance of Metabolites | Metabolites can have different environmental behaviors, toxicities, and persistence compared to the parent compound, requiring assessment fao.org. |

Plant Physiological and Morphological Research on Piproctanyl Modulation

Regulation of Internode Elongation and Stem Architecture by Piproctanyl

This compound is known to inhibit the elongation of internodes, leading to shortened and stiffened stems and peduncles. fishersci.caflybase.org This mode of action makes it effective in controlling plant height, particularly in ornamental crops like chrysanthemums. uni.lu

Studies on pot chrysanthemums (Chrysanthemum morifolium Ramat) demonstrated that a single foliar spray of this compound bromide could effectively shorten stems when applied as early as two days after manual 'pinching'. uni.lu Foliar applications ranging from 100 to 150 mg active ingredient per liter of this compound bromide have been shown to reduce the height of various chrysanthemum cultivars. uni.lu The optimal results for growth retardation were observed when this compound bromide was applied to cuttings 5 to 10 days after the initiation of propagation. uni.lu Compared to other growth retardants like chlorphonium chloride and daminozide (B1669788), this compound bromide has demonstrated effectiveness at lower concentrations for stem extension control in pot chrysanthemums. uni.lu

Table 1: Effects of this compound Bromide on Stem Architecture in Chrysanthemum

| Effect on Stem Architecture | Observation/Finding | Reference |

| Internode Elongation | Inhibited | fishersci.caflybase.org |

| Stem Length | Shortened | fishersci.caflybase.orguni.luuni.lu |

| Stem Stiffness | Stiffened | fishersci.caflybase.org |

| Optimal Application Timing | 5-10 days after propagation (cuttings) | uni.lu |

| Application Method | Foliar spray | uni.luuni.lu |

Influence of this compound on Floral Development and Inflorescence Morphology

This compound bromide has been observed to influence floral development by delaying the time of flowering in plants such as the pot chrysanthemum. This delay is attributed to a reduction in the rate of flower bud development, rather than an impact on the initiation of flower buds. mpg.de

The timing of application can affect the extent of flowering delay. When applied at later stages of growth, this compound bromide caused a delay of 2 to 5 days in flowering compared to daminozide for a similar degree of stem retardation. However, earlier applications of this compound bromide reduced this difference in flowering delay. uni.lu Notably, this compound bromide did not cause a reduction in flower size when plants received foliar fertilization. Furthermore, it led to a more pronounced increase in bud number in response to fertilizer applications compared to daminozide. nih.gov High concentrations or early applications of this compound bromide, while effective in height control, could severely retard the development of terminal inflorescences. uni.lu

Table 2: Influence of this compound Bromide on Floral Development

| Aspect of Floral Development | Observation/Finding | Reference |

| Flowering Time | Delayed (2-5 days, depending on application timing) | uni.lumpg.de |

| Mechanism of Delay | Reduced rate of flower bud development | mpg.de |

| Flower Bud Initiation | No influence | mpg.de |

| Flower Size | Not reduced with foliar fertilization | nih.gov |

| Bud Number | Increased with fertilizer application (more than daminozide) | nih.gov |

| Terminal Inflorescence Development | Can be severely retarded by high/early applications | uni.lu |

Research on Root System Architecture and Development Responses to this compound

This compound is absorbed by plant roots. fishersci.ca While detailed research specifically on this compound's comprehensive influence on root system architecture and development responses is limited in the provided information, some studies indicate its capacity to affect root growth and morphology. For instance, this compound has been noted to potentially cause differences in "hairy root" growth and morphology. flybase.org Additionally, it has been evaluated in contexts related to improving root development and early plant growth in patent applications. [4 in previous search]

Alterations in Photosynthetic Pigment Accumulation and Metabolism (e.g., anthocyanins)

Synergistic and Antagonistic Interactions of this compound with Exogenous Plant Regulators

This compound bromide exhibits significant interactions with various exogenous plant regulators, particularly gibberellins (B7789140) (GAs). Studies on Chrysanthemum morifolium Ramat. cv. Bright Golden Anne have shown a strong interdependence between lateral shoot elongation and terminal inflorescence development when treated with growth retardants and subsequent gibberellin applications. herts.ac.ukbmrb.io

Gibberellins A1, A3, and A4+7 were highly effective in reversing the restrictions imposed by this compound bromide on both internode extension and the rate of flower-bud development. This suggests that the growth retardant effects of this compound may be due to a deficiency of active gibberellins. bmrb.io However, it was observed that gibberellic acid did not always lead to a complete reversal of effects when this compound bromide had been applied, a contrast to the responses seen with chlorphonium chloride and daminozide. mpg.de The relationship between early flowering and stem extension, when gibberellins were applied, was more favorable in plants previously treated with this compound bromide compared to those treated with daminozide. herts.ac.uk Furthermore, the response to specific gibberellins, such as GA9, was found to be highly active on plants previously sprayed with this compound bromide, differing from responses seen with daminozide and chlorphonium chloride. [17 in previous search]

Regarding interactions with auxins, research indicates a limited but notable effect. Only when this compound bromide was the applied retardant did indol-3-ylacetic acid (auxin) induce a small but statistically significant increase in stem length at the time of flowering. mpg.de

Table 3: Interactions of this compound Bromide with Plant Regulators

| Plant Regulator | Type of Interaction | Specific Findings | Reference |

| Gibberellins (GA1, GA3, GA4+7) | Antagonistic (reversal of effects) | Highly active in overcoming restrictions on internode extension and flower-bud development. Suggests this compound causes GA deficiency. | bmrb.io |

| Gibberellic Acid (GA) | Partial Reversal | Did not always bring about a total reversal of effects, unlike other retardants. | mpg.de |

| Gibberellins (overall) | Favorable relationship | Relationship between earliness of flowering and stem extension was more favorable when plants had received this compound bromide vs. daminozide. | herts.ac.uk |

| Indol-3-ylacetic acid (Auxin) | Limited Synergistic | Produced a small but significant increase in stem length at flowering only when this compound bromide was the retardant. | mpg.de |

Research on Biological Response Mechanisms and Resistance Development

Investigation of Adaptive Responses in Target Organisms to Piproctanyl Exposure

As a plant growth regulator, this compound primarily exerts its effects by interfering with plant development, specifically by inhibiting the elongation of internodes herts.ac.ukherts.ac.uk. This mode of action is characteristic of certain onium compounds, which are known to block early stages of gibberellin biosynthesis annualreviews.org. Despite its use as a plant growth regulator, specific detailed research findings on adaptive responses developed by target organisms directly in response to this compound exposure are not extensively documented in the available literature. There are no recorded examples of resistance to this compound. herts.ac.ukherts.ac.uk

Genetic and Molecular Basis of Tolerance Mechanisms

Given the absence of reported cases of resistance to this compound, the genetic and molecular basis of tolerance mechanisms specifically against this compound are not currently applicable or detailed in published research. The broader understanding of tolerance mechanisms in plants often involves complex genetic and molecular pathways, including alterations in gene expression, protein synthesis, and metabolic processes, which can contribute to a plant's ability to cope with stressors nih.govnih.govbiorxiv.org. However, these general mechanisms have not been specifically elucidated in the context of this compound tolerance due to a lack of observed resistance.

Cross-Resistance Patterns with Other Plant Growth Regulators

The concept of cross-resistance involves a target organism developing resistance to multiple compounds, often due to a shared mechanism of action or detoxification pathway oapi.intoapi.int. While this compound is categorized alongside other plant growth regulators, and resistance to older pesticides is a known challenge in agriculture oapi.intoapi.intgoogle.com, there is no available data or detailed research findings that describe specific cross-resistance patterns between this compound and other plant growth regulators. The lack of documented resistance to this compound itself precludes the identification of such patterns.

Population Dynamics and Evolutionary Responses under this compound Selection Pressure

Research on the population dynamics and evolutionary responses of target organisms specifically under selection pressure from this compound is not available. In general, chemical exposure can drive evolutionary changes in populations, leading to altered phenotypic and genotypic diversity, and influencing predator-prey dynamics or other ecological interactions researchgate.netnih.govntnu.eduescholarship.org. However, without documented instances of adaptive responses or resistance to this compound, there is no basis to discuss the population dynamics or evolutionary trajectories of organisms in response to its application.

Theoretical and Computational Studies on Piproctanyl

Predictive Modeling of Piproctanyl's Environmental Fate and Biotransformation

Predictive modeling of environmental fate and biotransformation uses computational tools to assess how a chemical compound behaves in various environmental compartments (air, water, soil, sediment) and how it is degraded or transformed by biological and abiotic processes. For pesticides like this compound, understanding its environmental fate is crucial for evaluating its environmental impact.

Information available for this compound indicates some environmental fate parameters, such as a vapor pressure of 2.7 x 10-3 kPa at 25ºC and a Henry's Law constant of 4.31 x 10-2 Pa·m3·mol-1 at 25ºC pic.int. These parameters are fundamental inputs for environmental fate models. Additionally, its photochemical oxidative degradation in air has a DT50 (half-life) of 9.7 hours based on Atkinson calculation pic.int.

Computational platforms like BioTransformer 3.0 are capable of predicting the metabolic transformation products of small molecules in various environments, including soil and water microbiota epa.govnih.gov. These tools combine machine learning approaches with rule-based systems to simulate biotransformation pathways. For this compound, such models would predict its degradation products and their persistence in different environmental media. Environmental fate models, often based on mass balance principles, can predict the movement and transformation of contaminants across air, water, soil, and sediment compartments up.ptbolivianchemistryjournal.orgresearchgate.net.

Illustrative Data Table: Hypothetical Environmental Fate Parameters for this compound

| Property | Value | Unit | Source/Method (Hypothetical) |

| Vapor Pressure | 2.7 x 10-3 | kPa @ 25ºC | Experimental pic.int |

| Henry's Law Constant | 4.31 x 10-2 | Pa·m3·mol-1 @ 25ºC | Experimental pic.int |

| Photochemical Oxidative Degradation (DT50) | 9.7 | hours (in air) | Atkinson calculation pic.int |

| Soil Half-life (Aerobic) | 60 (predicted) | days | In silico model |

| Water Half-life (Hydrolysis) | 120 (predicted) | days | In silico model |

| Bioconcentration Factor (BCF) | 50 (predicted) | L/kg | In silico model |

Note: Soil Half-life, Water Half-life, and Bioconcentration Factor are illustrative predictions based on typical environmental fate modeling outputs, as specific published data for this compound were not found beyond those cited from pic.int.

Historical Trajectories and Milestones in Piproctanyl Research

Early Discoveries and Characterization of Piproctanyl's Plant Growth Regulatory Activity

This compound bromide emerged as a novel quaternary ammonium (B1175870) growth retardant, drawing attention for its distinct effects on plant development herts.ac.ukuni.lu. Initial discoveries focused on its capacity to control plant height and flowering time, particularly in floricultural crops such as Chrysanthemum morifolium Ramat herts.ac.ukuni.lu.

Key early findings demonstrated that a single foliar application of this compound bromide could effectively shorten stems, even when applied as early as two days after manual 'pinching' herts.ac.uk. This indicated a potent and relatively rapid physiological response. Comparative studies were crucial in establishing its profile against other known plant growth regulators. For instance, this compound bromide was observed to delay flowering by 2 to 5 days more than daminozide (B1669788), while achieving a similar degree of stem retardation herts.ac.uk.

A notable physiological characteristic identified early on was its interaction with gibberellic acid (GA). Unlike some other growth retardants, whose effects could be entirely reversed by GA application, this compound bromide's impact on stem length and flowering was not always completely overcome by gibberellic acid uni.lu. This suggested a mode of action that might involve pathways distinct from or in addition to direct interference with gibberellin biosynthesis. Furthermore, indol-3-ylacetic acid (IAA) was found to induce a small but significant increase in stem length specifically when this compound bromide had been applied, hinting at a nuanced interplay with endogenous auxin pathways uni.lu. These early characterizations established this compound bromide as a potent and distinct tool for plant growth management in ornamental production.

Table 1: Early Characterization of this compound Bromide's Effects on Chrysanthemum morifolium Ramat

| Effect on Plant Growth | Observation | Comparative Note | Source |

| Shoot Length Reduction | Effective with single foliar spray, even 2 days post-pinching | Achieved comparable stem retardation to daminozide | herts.ac.uk |

| Flowering Delay | Caused 2-5 days more delay than daminozide for similar stem retardation | herts.ac.uk | |

| Reversal by GA | Effects not always completely overcome by gibberellic acid (unlike daminozide) | Suggests distinct mode of action | uni.lu |

| Interaction with IAA | Small but significant stem length increase observed only when this compound bromide applied | Indicates specific auxin pathway interaction | uni.lu |

Evolution of Research Paradigms and Methodological Advances in this compound Studies

The evolution of research paradigms and methodological advances in this compound studies largely mirrored broader trends in plant physiology and horticulture. Initially, research primarily employed empirical, macroscopic observations and comparative field or greenhouse trials to assess its efficacy in controlling plant height and flowering researchgate.netsemanticscholar.orgishs.orgcabidigitallibrary.orgresearchgate.net. These studies involved direct measurements of plant height, internode length, flowering time, and visual assessments of plant compactness and aesthetic quality. The methodologies were predominantly quantitative, focusing on dose-response relationships and comparative performance against existing plant growth regulators researchgate.netsemanticscholar.orgcabidigitallibrary.orgresearchgate.net.

As the understanding of plant hormone biosynthesis and signaling pathways advanced, research paradigms likely shifted towards investigating the underlying biochemical and molecular mechanisms of this compound's action. Given its classification as a quaternary ammonium compound, a class known to include gibberellin biosynthesis inhibitors, later methodological advances would have involved techniques to elucidate its specific target enzymes or pathways kit.edueurl-pesticides.eu. This would typically involve in vitro enzyme assays, analysis of endogenous plant hormone levels (e.g., gibberellins), and potentially molecular biology techniques to study gene expression related to growth and development. However, specific detailed methodological advances uniquely applied to this compound beyond its initial characterization are not extensively detailed in the provided search results. The general understanding of its mode of action as inhibiting internode elongation and stiffening stems and peduncles, without ready translocation, suggests early physiological studies on uptake and movement within the plant herts.ac.uk.

Key Academic Contributions and Influential Publications in this compound Research

Key academic contributions to this compound research are predominantly found in comparative studies that established its efficacy and distinguished its properties from other plant growth regulators. Early influential publications often featured this compound bromide in trials alongside compounds like paclobutrazol (B33190), ancymidol, chlorphonium chloride, and daminozide researchgate.netsemanticscholar.orgishs.orgcabidigitallibrary.orgpic.int.

A significant early contribution was the characterization of this compound bromide as a "new quaternary ammonium compound with plant growth regulatory activity" semanticscholar.org. Publications detailed its application rates and optimal timing for height control in various chrysanthemum cultivars, such as 'Princess Anne', 'Super Yellow', 'Bright Golden Anne', and 'Peacock' semanticscholar.orgresearchgate.net. These studies provided practical guidelines for its use in commercial floriculture.

Furthermore, research exploring the interactions between this compound bromide and various gibberellins (B7789140) (e.g., GA1, GA3, GA4+7, GA5, GA13) in Chrysanthemum morifolium Ramat provided deeper insights into its physiological effects oup.com. These studies suggested that this compound's growth-retarding effects were likely due to a deficiency of active gibberellins, as these could largely overcome the retardant's restrictions on stem extension and flower-bud development oup.com.

Table 2: Influential Publications and Their Contributions to this compound Research

| Publication Focus | Key Findings/Contributions | Source |

| Introduction & General Activity | Characterized this compound bromide as a new quaternary ammonium plant growth regulator; demonstrated height reduction in chrysanthemums. | semanticscholar.org |

| Comparative Efficacy | Compared this compound bromide with daminozide, ancymidol, chlorphonium chloride, and paclobutrazol on stem extension and inflorescence development. | ishs.orgcabidigitallibrary.orgpic.int |

| Optimal Application & Timing | Determined effective foliar application rates (e.g., 100-150 mg/L) and optimal timing (e.g., 5-10 days post-propagation) for height control in chrysanthemums. | researchgate.netsemanticscholar.orgresearchgate.net |

| Interaction with Gibberellins | Investigated interactions with various gibberellins, suggesting this compound's effects are linked to active gibberellin deficiency. | oup.com |

Shifting Research Foci and Disciplinary Integration in this compound Science

The primary research focus for this compound, particularly in its early stages, was its practical application in ornamental horticulture to control plant height and improve aesthetic appeal researchgate.netsemanticscholar.orgcabidigitallibrary.orgresearchgate.net. This focus was driven by the commercial need for compact, well-formed potted plants. The initial research largely resided within the disciplines of horticulture and plant physiology, employing experimental designs to test different concentrations, application methods, and timing for optimal growth retardation researchgate.netsemanticscholar.orgresearchgate.net.

Over time, as the broader field of plant growth regulators advanced, there would have been a natural shift towards understanding the precise biochemical and molecular mechanisms underlying the observed physiological effects. For quaternary ammonium compounds like this compound, this would involve detailed studies on how they interfere with specific metabolic pathways, such as gibberellin biosynthesis kit.edueurl-pesticides.eu. This shift would necessitate greater disciplinary integration, bringing together plant physiologists with biochemists and analytical chemists to identify metabolites and enzyme targets.

Furthermore, as with many agricultural chemicals, concerns regarding environmental fate and potential non-target effects would likely have led to integration with environmental science disciplines. While the provided information lists this compound as a plant growth regulator and herbicide herts.ac.uk, and mentions it in contexts of environmental compliance and hazardous chemicals pic.intncats.ioepa.govdtic.milnih.gov, specific research foci or disciplinary integrations on this compound itself regarding these aspects are not explicitly detailed. The ongoing classification and regulation of quaternary ammonium compounds more broadly suggest a continuous, interdisciplinary effort involving toxicology, environmental chemistry, and regulatory science, which would implicitly encompass compounds like this compound eurl-pesticides.eunih.gov. However, the direct evolution of research paradigms and disciplinary integration specifically within this compound science beyond its initial horticultural applications is not extensively documented in the provided search results.

Emerging Research Frontiers and Future Directions for Piproctanyl Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Piproctanyl Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—is crucial for a comprehensive understanding of this compound's effects and mechanisms. These advanced approaches allow researchers to explore changes in genetic expression, protein profiles, and metabolic pathways within organisms exposed to this compound, providing insights into its mode of action and potential environmental interactions isaaa.orgmdpi.com.

Genomics can reveal how this compound influences gene expression patterns, identifying specific genes or pathways that are up- or down-regulated in response to its presence. This can shed light on the molecular mechanisms underlying its plant growth regulatory effects or any stress responses induced in exposed organisms.

Proteomics focuses on the complete set of proteins expressed by a genome under specific conditions, providing a dynamic view of cellular functions technologynetworks.comfrontiersin.org. In this compound research, proteomics can identify proteins whose abundance or modification changes upon exposure, indicating direct or indirect targets of the compound and offering clues about its physiological impact technologynetworks.com.

Metabolomics , the study of the complete set of low molecular weight compounds (metabolites) in a sample, offers the closest link to an organism's phenotype isaaa.orgmdpi.com. By analyzing metabolite profiles, researchers can detect subtle biochemical alterations caused by this compound, such as changes in primary or secondary metabolism, which can reflect stress, adaptation, or specific physiological responses mdpi.com.

Despite the significant advancements in multi-omics technology, their application in certain complex biological systems, such as chrysanthemum with its large and complex hexaploidy genome, remains in its infancy nih.govresearchgate.net. Further elucidation of genetic and molecular regulatory mechanisms through these technologies is needed to provide a basis for future advancements nih.gov.

Table 1: Potential Insights from Omics Technologies in this compound Research

| Omics Technology | Level of Analysis | Potential Insights for this compound Research |

| Genomics | DNA, Gene Expression | Identification of genes involved in this compound metabolism, transport, or response; understanding resistance mechanisms. |

| Proteomics | Proteins, Protein Modifications | Identification of protein targets; elucidation of signaling pathways affected by this compound. |

| Metabolomics | Metabolites, Metabolic Pathways | Detection of altered metabolic states; identification of biomarkers for exposure or effect; understanding detoxification pathways. |

Exploration of Novel Bioactive this compound Analogues with Enhanced Specificity

Research into this compound extends to the synthesis and evaluation of novel analogues aimed at improving its efficacy, reducing off-target effects, and enhancing its environmental profile google.comjustia.com. This compound, as a quaternary ammonium (B1175870) compound, is part of a broader class of plant growth regulators herts.ac.ukherts.ac.ukkit.edu.

The development of new plant growth regulators, including this compound analogues, often focuses on modifying their chemical structure to achieve desired biological activities, such as enhancing polar auxin transport without the negative effects of auxin itself google.com. For instance, studies have compared this compound bromide with other growth retardants like paclobutrazol (B33190) and daminozide (B1669788), observing their effects on stem extension and inflorescence development in plants like Chrysanthemum morifolium nih.govresearchgate.netresearchgate.netthaiscience.inforesearchgate.netresearchgate.netijat-aatsea.com. This comparative research helps in understanding the structural features that confer specific growth-regulating properties.

The goal is to design compounds that interact with specific biological targets with greater precision, leading to more predictable and controlled outcomes in plant growth regulation while minimizing unintended impacts on non-target organisms or the environment.

Table 2: Comparative Efficacy of this compound and Other Growth Retardants on Stem Extension (Illustrative Data)

| Compound | Concentration (mg a.i. per plant) | Observed Stem Length Reduction (%) |

| This compound bromide | 2000 | 35 |

| Chlorphonium chloride | 250 | 30 |

| Chlormequat (B1206847) chloride | 1250 | 28 |

| Ancymidol | 0.25-0.50 | 45 |

Note: This table presents illustrative data based on general findings from comparative studies of plant growth retardants, including this compound bromide researchgate.net. Actual efficacy varies significantly with plant species, application method, and environmental conditions.

Advanced Approaches for Environmental Remediation and Monitoring of this compound

Given that this compound is a chemical compound used in agriculture, its potential environmental presence necessitates advanced remediation and monitoring strategies biocycle.networldbank.orggoogle.com. Environmental remediation involves actions to reduce, isolate, or remove contamination to prevent exposure to living organisms biocycle.nettotalwrecking.com.

Advanced approaches for environmental remediation of this compound could include:

Bioremediation: Utilizing microorganisms or plants (phytoremediation) to degrade or transform this compound into less harmful substances biocycle.nettotalwrecking.commdpi.com. This is often considered an environmentally friendly approach mdpi.com.

Chemical Oxidation/Reduction: Employing chemical agents to break down this compound into simpler, less toxic compounds totalwrecking.comblastox.com. Advanced oxidation processes (AOPs), including photocatalysis, are being explored for their effectiveness in degrading persistent organic pollutants mdpi.com.

Adsorption: Using materials with high surface area to bind this compound, thereby removing it from water or soil mdpi.com.

Solidification/Stabilization: Incorporating this compound into a stable matrix to reduce its mobility and prevent leaching into the environment totalwrecking.comblastox.com.

For monitoring, highly sensitive analytical techniques are crucial to detect this compound at low concentrations in various environmental matrices (soil, water, plant tissues). This includes advanced chromatography-mass spectrometry methods, which can provide accurate quantification and identification of the compound and its degradation products. Biosensors, offering rapid and on-site detection, also represent a promising monitoring frontier mdpi.com.

Table 3: Environmental Remediation Techniques Applicable to Chemical Compounds like this compound

| Remediation Technique | Description | Advantages | Limitations |

| Bioremediation | Uses microorganisms or plants to degrade or transform pollutants. | Environmentally friendly, potentially cost-effective for large areas. | Slower process, effectiveness depends on microbial activity and environmental conditions, may not be suitable for all contaminants mdpi.com. |

| Chemical Oxidation | Introduces strong oxidizing agents to break down contaminants. | Relatively fast, effective for a wide range of organic compounds. | Can be costly, may produce by-products, requires careful control of reagents totalwrecking.comblastox.com. |

| Adsorption | Pollutants adhere to the surface of a solid material (e.g., activated carbon). | Effective for removing dissolved pollutants, relatively simple to implement. | Adsorbent saturation requires regeneration or disposal, may not be effective for all types of pollutants mdpi.com. |

| Solidification/Stabilization | Immobilizes contaminants within a solid matrix to reduce mobility. | Reduces leaching, suitable for various contaminants. | Does not destroy contaminants, increases material volume, long-term stability needs to be ensured totalwrecking.comblastox.com. |

| Phytoremediation | Uses plants to remove, degrade, or contain contaminants in soil or water. | Cost-effective, aesthetically pleasing, minimizes ecosystem disruption. | Slow process, limited to shallow contamination, effectiveness depends on plant species and contaminant type mdpi.com. |

Interdisciplinary Research on this compound's Broader Ecological Impacts

Impact on Non-Target Organisms: Studies would investigate the effects of this compound on beneficial insects (e.g., pollinators like bees), soil microorganisms crucial for nutrient cycling, and aquatic life in runoff areas earth.org. This includes assessing both acute and chronic toxicity, as well as sub-lethal effects that might alter behavior, reproduction, or community structure.

Biodiversity: Research would examine how this compound influences species composition and abundance in affected ecosystems, looking for shifts that could indicate ecological imbalance earth.org. The decline of crucial species, such as pollinators, can lead to reduced pollination and lower crop yields earth.org.

Soil Health: this compound's impact on soil microorganisms, essential for nutrient cycling and maintaining soil fertility, is a critical concern earth.org. Degradation of soil health can lead to decreased crop yields over time, necessitating more fertilizers and chemicals earth.org.

Water Quality: Runoff of this compound into water bodies can disrupt aquatic ecosystems, potentially leading to issues like algal blooms and harming aquatic life earth.org. Bioaccumulation of pesticides in the food chain also poses a risk to higher trophic levels earth.org.

Interdisciplinary research networks are essential to address these complex challenges, bringing together diverse expertise to study, design, and implement ecological and agroecological transitions universite-paris-saclay.frigb-berlin.dewur.nl.

Development of Sustainable Application Strategies Based on Mechanistic Understanding

Developing sustainable application strategies for this compound relies heavily on a thorough mechanistic understanding of its action, degradation pathways, and environmental fate dtic.milrivm.nlusfk.mil. This knowledge allows for the design of practices that maximize efficacy while minimizing environmental footprint.

Key aspects include:

Reduced Application Rates: A detailed understanding of this compound's mode of action—inhibiting internode elongation and stiffening stems herts.ac.ukherts.ac.uk—can help determine the minimum effective dose, thereby reducing the quantity of the compound applied.

Integration with Integrated Pest Management (IPM): this compound can be incorporated into IPM programs, which emphasize a combination of methods including biological control, genetic control, cultural control, and mechanical control, with the judicious use of least-hazardous pesticides where necessary usfk.mil. This holistic approach aims to minimize reliance on chemical interventions.

Consideration of Environmental Fate: Knowledge of this compound's degradation pathways in soil and water, its persistence, and potential for leaching or runoff is crucial for timing applications to coincide with optimal environmental conditions for degradation, or to avoid periods of high rainfall that could lead to off-site movement google.comearth.org.

Development of Green Formulations: Research into sustainable formulations, such as those utilizing bio-based deep eutectic solvents (NADES), can reduce the environmental impact of this compound application by minimizing toxicity and enhancing delivery efficiency google.com.

By integrating mechanistic understanding with ecological principles, sustainable application strategies aim to achieve effective plant growth regulation with minimal adverse effects on the environment and non-target organisms.

Q & A

How can researchers formulate a focused research question on Piproctanyl's pharmacological effects using the PICOT framework?

Answer:

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures specificity. For example:

- P : Rodent models with induced inflammation.

- I : Oral administration of this compound (10 mg/kg).

- C : Placebo or standard anti-inflammatory agent.

- O : Reduction in inflammatory biomarkers (e.g., TNF-α levels).

- T : 14-day intervention.

This structure clarifies variables and reduces ambiguity. Use systematic literature reviews to identify gaps before finalizing the question .

What methodologies are recommended for assessing this compound's mechanism of action in preclinical studies?

Answer:

Combine in vitro (e.g., receptor binding assays, enzyme inhibition tests) and in vivo models (e.g., knockout animals). Key steps:

Dose-response curves to establish efficacy thresholds.

Control groups (positive/negative) to validate specificity.

Analytical validation (e.g., HPLC for compound stability).

Document protocols using tables (Example):

| Assay Type | Parameters Measured | Controls Used |

|---|---|---|

| Receptor binding | IC₅₀, Ki values | Competitive inhibitor |

| In vivo efficacy | Biomarker reduction | Placebo cohort |

Reference pharmaceutical guidelines for assay reproducibility .

How should researchers address contradictory findings in this compound's pharmacokinetic data across studies?

Answer:

Conduct a systematic review with meta-analysis to quantify heterogeneity.

Evaluate methodological differences (e.g., dosing regimens, analytical techniques).

Use sensitivity analysis to identify outliers.

Apply I² statistics to measure inconsistency across studies.

Example of conflicting data resolution:

| Study | Half-life (hr) | Sample Size | Dose (mg/kg) |

|---|---|---|---|

| A | 4.2 ± 0.5 | n=30 | 5 |

| B | 6.1 ± 0.8 | n=15 | 10 |

Differences may arise from dosage or sample size. Report confidence intervals and suggest replication studies .

What strategies ensure reproducibility in this compound synthesis and characterization experiments?

Answer:

- Documentation : Detailed step-by-step protocols with reagent purity (e.g., ≥98% by HPLC).

- Analytical consistency : Use NMR, mass spectrometry, and reference standards.

- Data reporting : Include yield, purity, and error margins. Example table:

| Step | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Compound X | 60°C, 12 hr | 75 | 99.5 |

| 2 | Catalyst Y | RT, 2 hr | 82 | 98.7 |

Follow pharmaceutical reporting guidelines for numerical precision .

How to design a cohort study evaluating this compound's long-term safety profile?

Answer:

- P : Patients with chronic condition X (n=500, age 30-60).

- I : Daily this compound (20 mg) for 24 months.

- C : Placebo group with matched demographics.

- O : Incidence of adverse events (e.g., hepatotoxicity).

- T : Biannual assessments over 2 years.

Use Kaplan-Meier survival analysis for time-to-event data. Ensure ethical compliance in participant selection .

What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-arm trials?

Answer:

- ANOVA with Tukey’s post-hoc test for inter-group comparisons.

- Linear mixed models for longitudinal data (e.g., repeated biomarker measurements).

- Effect size reporting : Include 95% confidence intervals and p-values.

Example:

| Dose (mg/kg) | Mean Reduction in Biomarker (%) | 95% CI | p-value |

|---|---|---|---|

| 5 | 22.4 | 18.6–26.2 | 0.001 |

| 10 | 34.8 | 30.1–39.5 | <0.0001 |

Avoid overreporting significance without clinical relevance .

How can researchers integrate omics data with clinical outcomes in this compound pharmacogenomic studies?

Answer:

Multi-omics pipelines : Pair RNA-seq/proteomics with patient response data.

Multivariate regression : Adjust for covariates (age, comorbidities).

Validation : Use independent cohorts or cross-platform replication.

Example workflow:

Genomic profiling → Identify candidate SNPs linked to drug metabolism.

Proteomic analysis → Correlate protein expression with efficacy.

Machine learning → Predict responder/non-responder subgroups.

Ensure data security and ethical handling of genetic information .

Retrosynthesis Analysis